N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a methoxyphenyl group, and a benzothieno pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may include:
Formation of the benzothieno pyrimidinyl core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This could be achieved through electrophilic aromatic substitution or other suitable methods.
Attachment of the fluorophenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.
Formation of the acetamide linkage: This could be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions may target the carbonyl groups or other reducible sites.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of specific diseases.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(2-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
The presence of the fluorophenyl group in “N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” may impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
CAS No. |
477331-63-8 |
---|---|
Molecular Formula |
C25H22FN3O3S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22FN3O3S2/c1-32-16-12-10-15(11-13-16)29-24(31)22-17-6-2-5-9-20(17)34-23(22)28-25(29)33-14-21(30)27-19-8-4-3-7-18(19)26/h3-4,7-8,10-13H,2,5-6,9,14H2,1H3,(H,27,30) |
InChI Key |
JOLRUSDJLBBYLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCCC5 |
Origin of Product |
United States |
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